molecular formula C10H14N2O B1361357 N,N-Diethylisonicotinamide CAS No. 530-40-5

N,N-Diethylisonicotinamide

Cat. No. B1361357
CAS RN: 530-40-5
M. Wt: 178.23 g/mol
InChI Key: CDQAJSRQKGFYDY-UHFFFAOYSA-N
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Description

N,N-Diethylisonicotinamide, also known as N,N-diethyl-4-pyridinecarboxamide, is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of N,N-Diethylisonicotinamide consists of 27 bonds in total. These include 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine . The molecule contains 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Physical And Chemical Properties Analysis

N,N-Diethylisonicotinamide is a liquid at room temperature . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Metabolic Health

  • Obesity and Metabolic Disorders : A study by Sampson et al. (2021) explored the metabolic and physiological benefits of nicotinamide N-methyltransferase inhibitor (NNMTi) treatment combined with a lean diet in obese mice. They found significant improvements in body weight and fat loss, lean mass to body weight ratio, and hepatic steatosis. This suggests potential applications of NNMTi, possibly involving compounds like N,N-Diethylisonicotinamide, in treating obesity and related metabolic disorders (Sampson et al., 2021).

  • Associations with Obesity and Diabetes : Liu et al. (2015) investigated the role of nicotinamide N-methyltransferase (NNMT) in human obesity and type 2 diabetes. They found that serum levels of N(1)-methylnicotinamide, a product of NNMT, are strongly associated with obesity and diabetes. This research highlights the relevance of NNMT and its metabolites in metabolic health, pointing towards possible therapeutic applications (Liu et al., 2015).

Cancer Research

  • Potential in Cancer Therapy : A study by McCormick et al. (1982) demonstrated the effectiveness of combined ovariectomy and N-(4-hydroxyphenyl)retinamide in suppressing mammary cancer induction in rats. This indicates the potential application of similar compounds in cancer therapy (McCormick et al., 1982).

Chemical Synthesis

  • Application in Chemical Synthesis : Arnott et al. (2008) explored the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, which can lead to valuable spirocyclic piperidines. This study suggests the utility of N,N-Diethylisonicotinamide in synthetic chemistry, particularly in creating complex molecular structures (Arnott et al., 2008).

Safety And Hazards

N,N-Diethylisonicotinamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

N,N-diethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQAJSRQKGFYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201047
Record name Isonicotinic acid diethylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylisonicotinamide

CAS RN

530-40-5
Record name N,N-Diethylisonicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-40-5
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Record name Isonicotinic acid diethylamide
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Record name N,N-Diethylisonicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165783
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Record name Isonicotinic acid diethylamide
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Record name 530-40-5
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Record name ISONICOTINIC ACID DIETHYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
V Bolitt, C Mioskowski… - Synthesis …, 1988 - utsouthwestern.elsevierpure.com
A practical synthesis of pyrido [3, 4-g] isoquinoline was realized by a novel ortho-metallation/dimerization of N, N-diethylnicotinamide (or N, N-diethylisonicotinamide), hydriodic acid …
Number of citations: 16 utsouthwestern.elsevierpure.com
Y Sang, J Zhao, X Jia, H Zhai - The Journal of Organic Chemistry, 2008 - ACS Publications
(+)-Pyrido[3,4-b]homotropane (PHT) was efficiently constructed in 12 steps from N,N-diisopropylisonicotinamide. The synthesis features (i) RCM reaction in installing the homotropane …
Number of citations: 22 pubs.acs.org
P Neta, M Farahani, Y Simón‐Manso… - … in mass spectrometry, 2014 - Wiley Online Library
RATIONALE Certain product ions in electrospray ionization tandem mass spectrometry are found to react with residual water in the collision cell. This reaction often leads to the …
M Villacampa, E de la Cuesta, C Avendaño - Tetrahedron, 1995 - Elsevier
Tandem directed ortho-metallation/metal-halogen exchange reactions between N,N-diethyl-pyridine-2-carboxamide and 2-bromopyridine-3-carbaldehyde yield 1,8-diazaanthracene-9,…
Number of citations: 15 www.sciencedirect.com
T Delaine, V Bernardes-Génisson… - The Journal of …, 2007 - ACS Publications
The first syntheses of the 1-hydroxy-1-(pyridin-4-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one heterocycle and the 3-aminocarbonyl-4-isonicotinoyl-1,4-dihydropyridine framework …
Number of citations: 31 pubs.acs.org
S Lee, MW Chao, YW Wu, CM Hsu, TE Lin, KC Hsu… - RSC …, 2023 - pubs.rsc.org
The K2S2O8-mediated generation of p-iminoquinone contributed to the regioselective substitution of isoquinolin-5,8-dione. This hydroxyl group-guided substitution was also applied to …
Number of citations: 4 pubs.rsc.org
P Neta, M Farahani, Y Simón-Manso, Y Liang, X Yang… - researchgate.net
While determining the fragmentation pathways of positive ions of drugs, pesticides, metabolites, and other compounds, using electrospray ionization mass spectrometry, we noticed that …
Number of citations: 0 www.researchgate.net
J Koyama, I Morita, N Kobayashi, T Osakai… - Bioorganic & medicinal …, 2005 - Elsevier
Antimicrobial activities of two azafluorenones, four 1-azaanthraquinones, five 2-azaanthraquinones, and one 2-azaquinone were tested. Several azaanthraquinones possessed broad, …
Number of citations: 72 www.sciencedirect.com
B Teng - 2023 - edoc.ub.uni-muenchen.de
A foldamer is a discrete chain molecule (oligomer) in chemistry that folds into a conformationally ordered state in solution. Local conformation preference is primarily responsible for the …
Number of citations: 2 edoc.ub.uni-muenchen.de
M Alessi - 2008 - collectionscanada.gc.ca
The Directed ortho Metalation reaction is described in Chapter 1 of this thesis with particular emphasis on its mechanism and synthetic potential. Chapter 2 contains a review of the DoM …
Number of citations: 1 www.collectionscanada.gc.ca

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